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Understanding the Regulatory Framework: ICH Q2(R2)

The ICH Q2(R2) guideline, effective from 2024, provides a modernized framework for the validation of
analytical procedures. It has been revised to include newer technologies and to align with ICH Q14 on
Analytical Procedure Development [1]. The following table summarizes the key validation characteristics

you need to consider [2] [1].

Performance o Typical Acceptance Criteria
L Definition & Purpose
Characteristic (Examples)
Accuracy Closeness between a measured value and  Recovery of 98-102% for drug
a known true value. substance.

| Precision (Repeatability) | Degree of agreement among independent test results under stipulated conditions.
| RSD < 2% for assay of drug substance. | | Specificity | Ability to assess the analyte clearly in the presence
of other components. | No interference from excipients, degradation products. | | Detection Limit (DL) |
Lowest amount of analyte that can be detected, but not necessarily quantified. | Signal-to-noise ratio > 2 or 3.
| | Quantitation Limit (QL) | Lowest amount of analyte that can be quantified with acceptable precision and
accuracy. | Signal-to-noise ratio > 10. | | Working Range | Interval from upper to lower concentration with

suitable precision, accuracy, and linearity. | Confirmed by Suitability of Calibration Model & QL
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verification. | | Reportable Range | The range of results an analytical procedure can reliably produce,

derived from the Working Range and sample preparation. | Defined by the validated method scope. |

Application to Lisinopril: A Research Example

A 2020 study developed and validated an RP-HPL.C method for determining lisinopril in full and split tablets
[3]. This serves as a practical example of applying ICH principles, though you must ensure your protocol

meets the latest Q2(R2) requirements.

The general workflow for developing and validating an analytical procedure can be visualized as a logical

sequence of stages, from definition to reporting. The diagram below outlines this lifecycle.
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Analytical Procedure Lifecycle
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Suggested Experimental Protocol & Workflow
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Based on the general principles and the referenced study, here is a detailed protocol for a hypothetical

Lisinopril Dihydrate Assay by RP-HPLC, structured to meet ICH Q2(R2) requirements.

1. Method Summary An RP-HPLC method with UV detection for the assay of lisinopril dihydrate in drug

substance. The method should be validated for the characteristics listed in the table above.

2. Experimental Conditions (Example) * Chromatograph: RP-HPLC system with UV/VIS detector. *
Column: C18 (e.g.,, 250 mm x 4.6 mm, 5 pm). * Mobile Phase: Phosphate buffer (e.g., pH 6.0) and
Acetonitrile in a specified gradient or isocratic mode. * Flow Rate: e.g., 1.0 mL/min. * Detection
Wavelength: e.g., 215 nm. * Column Temperature: e.g., 30°C. * Injection Volume: e.g., 20 pL. * Sample

Solvent: Diluent compatible with mobile phase (e.g., water or mobile phase).

3. Detailed Validation Experiments

Validation
L Protocol & Methodology
Characteristic

Specificity Prepare solutions of lisinopril, known impurities, excipients, and forced degradation
products (acid, base, oxidative, thermal, photolytic stress). Inject all solutions. The
method should demonstrate no interference at the lisinopril retention time.

Working Range Prepare a minimum of 5 concentrations of lisinopril standard solution from below

& Linearity QL to above the expected test concentration (e.g., 50% to 150% of target). Inject
each concentration in duplicate. Plot peak response vs. concentration. Determine
the suitable calibration model (e.g., linear) and verify the Lower Range Limit.

Accuracy Perform a recovery study by spiking known amounts of lisinopril dihydrate
reference standard into a placebo mixture at, e.g., 80%, 100%, and 120% of the
target concentration. Calculate the percentage recovery and RSD.

| Precision | Repeatability: Analyze six independent sample preparations at 100% of the test concentration
by the same analyst on the same day. Calculate the %RSD of the assay results. Intermediate Precision:
Repeat the repeatability study on a different day, with a different analyst, and/or using a different HPLC

instrument. Combine results to assess inter-day and inter-analyst RSD. |
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The decision-making process for evaluating the validation data against pre-defined acceptance criteria is

critical. The following flowchart illustrates this key step.

Validation Data Evaluation Workflow
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(e.g., Mean, %Recovery, RSD)

l
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Ready for Use and Revise Procedure
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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